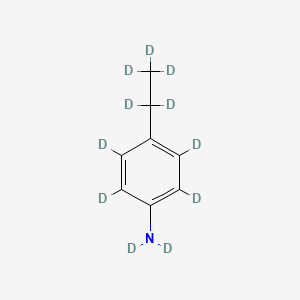

4-Ethylaniline-D11

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C8H11N |

|---|---|

Molekulargewicht |

132.25 g/mol |

IUPAC-Name |

N,N,2,3,5,6-hexadeuterio-4-(1,1,2,2,2-pentadeuterioethyl)aniline |

InChI |

InChI=1S/C8H11N/c1-2-7-3-5-8(9)6-4-7/h3-6H,2,9H2,1H3/i1D3,2D2,3D,4D,5D,6D/hD2 |

InChI-Schlüssel |

HRXZRAXKKNUKRF-NPIAGUBKSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])N([2H])[2H])[2H] |

Kanonische SMILES |

CCC1=CC=C(C=C1)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

4-Ethylaniline-D11: A Technical Guide for its Application in Quantitative Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core applications of 4-Ethylaniline-D11, a deuterated stable isotope-labeled analog of 4-Ethylaniline. Primarily utilized as an internal standard in analytical chemistry, this compound is instrumental for the accurate quantification of 4-Ethylaniline and structurally related aromatic amines in complex matrices. This document outlines the principles of its application, provides a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents typical analytical method validation data.

Introduction to this compound and Isotope Dilution Mass Spectrometry

This compound (C₈D₁₁N, Molecular Weight: 132.25) is a synthetic molecule where eleven hydrogen atoms of 4-Ethylaniline have been replaced with deuterium. This isotopic substitution renders it chemically almost identical to its non-labeled counterpart but with a distinct, higher molecular weight. This property is the cornerstone of its utility in isotope dilution mass spectrometry (IDMS), a gold-standard technique for quantitative analysis.[1]

In a typical IDMS workflow, a known quantity of this compound is added to a sample at the earliest stage of preparation. It then experiences the same sample processing variations, such as extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability, as the native analyte (4-Ethylaniline).[2] Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z), the ratio of their signals can be used to accurately calculate the concentration of the analyte, effectively canceling out most sources of analytical error.[3]

Key Properties of this compound:

| Property | Value |

| Chemical Formula | C₈D₁₁N |

| Molecular Weight | 132.25 g/mol |

| CAS Number | 1219802-96-6 |

| Appearance | Typically a liquid |

| Common Use | Internal standard for mass spectrometry |

Core Application: Internal Standard for Quantitative Analysis

The primary research application of this compound is as an internal standard for the quantification of 4-Ethylaniline. 4-Ethylaniline itself is a compound of interest in various fields, including:

-

Environmental Monitoring: As a potential industrial contaminant, its presence in water and soil samples may need to be accurately quantified.

-

Toxicology and Biomonitoring: 4-Ethylaniline is a metabolite of certain industrial chemicals and can be measured in biological matrices like urine and plasma to assess exposure.

-

Food Safety: It can be a component of certain dyes and may migrate from food contact materials, necessitating its quantification in food simulants.[4]

-

Pharmaceutical Research: As a chemical intermediate, residual levels in drug substances may need to be monitored.

The use of a stable isotope-labeled internal standard like this compound is highly preferred over structural analogs because its physicochemical properties are virtually identical to the analyte, ensuring it co-elutes chromatographically and experiences the same matrix effects.[1]

Experimental Protocol: Quantification of 4-Ethylaniline in a Biological Matrix using LC-MS/MS

This section provides a detailed methodology for the quantification of 4-Ethylaniline in a biological matrix (e.g., human plasma) using this compound as an internal standard. This protocol is a representative example and may require optimization for different matrices and instrumentation.

Materials and Reagents

-

4-Ethylaniline (analyte) reference standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of 4-Ethylaniline and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the 4-Ethylaniline stock solution in a 50:50 acetonitrile:water mixture to create calibration standards at concentrations ranging from 1 to 1000 ng/mL.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 acetonitrile:water.

-

Calibration Curve and QC Samples: Spike blank biological matrix with the appropriate working standard solutions to create a calibration curve and at least three levels of QC samples (low, medium, and high).

Sample Preparation (Protein Precipitation)

-

To 100 µL of each standard, QC, and unknown sample, add 20 µL of the internal standard working solution (100 ng/mL this compound).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B, and then re-equilibrate at 5% B.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Detection

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-Ethylaniline | 122.1 | 107.1 | 15 |

| This compound | 133.2 | 116.2 | 15 |

Note: The specific m/z values and collision energies should be optimized for the instrument being used.

Data Presentation and Method Validation

A key aspect of developing a quantitative assay is method validation to ensure its reliability. The following tables summarize typical performance data for the analysis of an aromatic amine using a deuterated internal standard.

Table 1: Linearity of Calibration Curve

| Concentration Range (ng/mL) | R² |

| 1 - 1000 | >0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low | 5 | 4.9 | 98.0 | < 5 |

| Medium | 50 | 51.2 | 102.4 | < 5 |

| High | 800 | 790.4 | 98.8 | < 3 |

Table 3: Matrix Effect and Recovery

| QC Level | Matrix Effect (%) | Recovery (%) |

| Low | 95.2 | 91.5 |

| High | 97.1 | 93.2 |

Visualizations of Workflow and Principles

Isotope Dilution Mass Spectrometry Workflow

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Principle of Matrix Effect Compensation

Caption: How this compound compensates for matrix effects in mass spectrometry.

Conclusion

This compound is a critical tool for researchers requiring precise and accurate quantification of 4-Ethylaniline in complex sample matrices. Its use as an internal standard in isotope dilution mass spectrometry minimizes analytical variability, leading to highly reliable data. The methodologies and principles outlined in this guide provide a framework for the successful implementation of this compound in quantitative research, ensuring data integrity in environmental, toxicological, and pharmaceutical analyses.

References

4-Ethylaniline-D11: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of 4-Ethylaniline-D11, a deuterated isotopologue of 4-ethylaniline. This document is intended for professionals in research and development who require in-depth information on this compound. Due to the limited availability of experimental data for the deuterated form, this guide leverages data from its non-deuterated counterpart, 4-ethylaniline, and discusses the anticipated effects of isotopic labeling.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of 4-ethylaniline where eleven hydrogen atoms have been replaced by deuterium. This substitution is useful in various research applications, including as an internal standard in mass spectrometry-based quantification and in mechanistic studies of chemical reactions.

Table 1: General Properties of this compound and 4-Ethylaniline

| Property | This compound | 4-Ethylaniline |

| CAS Number | 1219802-96-6[1][2] | 589-16-2[3][4][5] |

| Molecular Formula | C₈D₁₁N | C₈H₁₁N |

| Molecular Weight | 132.25 g/mol | 121.18 g/mol |

| Appearance | Not specified; likely a liquid | Clear yellow to red-brown liquid |

Table 2: Physicochemical Data for 4-Ethylaniline (Non-Deuterated)

| Property | Value |

| Melting Point | -5 °C |

| Boiling Point | 216 °C |

| Density | 0.975 g/mL at 25 °C |

| Flash Point | 85 °C |

| Water Solubility | Immiscible |

| Refractive Index (n20/D) | 1.554 |

| pKa | 5.00 (+1) at 25 °C |

Isotopic Effects on Physicochemical Properties

The substitution of hydrogen with deuterium can lead to subtle changes in the physicochemical properties of a molecule, primarily due to the greater mass of deuterium. This is known as the kinetic isotope effect. While specific experimental data for this compound is scarce, the following effects can be anticipated:

-

Boiling and Melting Points: Deuterated compounds often exhibit slightly higher boiling and melting points compared to their non-deuterated analogs due to stronger intermolecular forces (van der Waals forces) arising from the lower vibrational amplitude of the C-D bond compared to the C-H bond.

-

Polarity and Solubility: Deuteration can slightly alter the polarity and, consequently, the solubility of a molecule. However, for a compound like 4-ethylaniline, which is already immiscible in water, a significant change in its aqueous solubility is not expected. Its solubility in organic solvents is likely to remain similar.

-

Basicity (pKa): Deuteration can influence the basicity of amines. Studies on other deuterated amines have shown a slight increase in basicity (higher pKa). This is attributed to the lower zero-point energy of the N-D bond compared to the N-H bond.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound would be analogous to those used for other aniline derivatives. Below are generalized methodologies.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the sample is placed in a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the sample melts is recorded as the melting point.

Determination of Boiling Point

The boiling point can be determined by distillation. The liquid is heated in a distillation flask, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. For small quantities, a micro-boiling point determination method using a capillary tube can be employed.

Determination of Solubility

The solubility of this compound in various solvents can be determined by adding a known amount of the compound to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is then measured, often by spectroscopic methods or by evaporating the solvent and weighing the residue. For compounds like 4-ethylaniline that are immiscible with water, the focus would be on its solubility in various organic solvents.

Determination of pKa (Potentiometric Titration)

The pKa of an amine can be determined by potentiometric titration. A solution of the amine in a suitable solvent (e.g., a water-ethanol mixture for poorly water-soluble amines) is titrated with a standard acid solution (e.g., HCl). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the amine has been protonated.

Synthesis and Purification Workflow

The synthesis of this compound would likely involve the deuteration of 4-ethylaniline or a precursor. A general workflow for the synthesis and purification of an aniline derivative is presented below. This can be adapted for the deuterated compound.

Caption: General workflow for the synthesis and purification of this compound.

Safety and Handling

4-Ethylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Technical Guide: 4-Ethylaniline-D11 (CAS 1219802-96-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethylaniline-D11, a deuterated analog of 4-ethylaniline. This document consolidates available data on its properties, potential applications, and relevant experimental considerations.

Core Compound Properties

This compound is a stable isotope-labeled version of 4-ethylaniline, where eleven hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various scientific research fields, particularly in studies requiring mass differentiation from its non-deuterated counterpart.

Table 1: Physicochemical Properties of this compound and 4-Ethylaniline

| Property | This compound (CAS: 1219802-96-6) | 4-Ethylaniline (CAS: 589-16-2) |

| Chemical Formula | C₈D₁₁N[1] | C₈H₁₁N |

| Molecular Weight | 132.25 g/mol [1] | 121.18 g/mol [2] |

| Appearance | Not explicitly stated; likely a liquid | Red-brown liquid[2] |

| Boiling Point | Not explicitly stated | 217.5 °C at 760 mmHg[2] |

| Melting Point | Not explicitly stated | -5 °C |

| Density | Not explicitly stated | 0.975 g/mL |

| Flash Point | Not explicitly stated | 85 °C |

| Solubility | Not explicitly stated | Immiscible in water |

| SMILES | [2H]N([2H])C1=C([2H])C([2H])=C(C([2H])([2H])C([2H])([2H])[2H])C([2H])=C1[2H] | CCC1=CC=C(N)C=C1 |

Potential Research Applications

The primary utility of this compound lies in its application as an internal standard for quantitative analysis and as a tracer in metabolic studies. Deuterium labeling provides a distinct mass signature that allows for its differentiation from the endogenous or unlabeled compound.

-

Internal Standard in Quantitative Mass Spectrometry: In pharmacokinetic and pharmacodynamic studies, this compound can be used as an internal standard for the accurate quantification of 4-ethylaniline in biological matrices such as plasma, urine, or tissue homogenates. The workflow for such an application is outlined below.

-

Metabolic Fate and Pathway Elucidation: this compound can be administered to in vivo or in vitro models to trace the metabolic fate of 4-ethylaniline. By tracking the deuterated metabolites, researchers can identify and quantify the products of biotransformation.

Experimental Protocols

Protocol: Quantification of 4-Ethylaniline in Plasma using this compound as an Internal Standard

1. Materials and Reagents:

-

4-Ethylaniline

-

This compound (Internal Standard)

-

Human Plasma (or other relevant biological matrix)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic Acid (FA)

-

Deionized Water

-

LC-MS/MS system

2. Preparation of Standard and QC Samples:

-

Prepare a stock solution of 4-ethylaniline and this compound in methanol.

-

Serially dilute the 4-ethylaniline stock solution with methanol to prepare calibration standards.

-

Spike blank plasma with known concentrations of 4-ethylaniline to create calibration standards and quality control (QC) samples.

3. Sample Preparation:

-

To 100 µL of plasma sample, standard, or QC, add 20 µL of the this compound internal standard working solution.

-

Vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

4-Ethylaniline: Q1/Q3 transition to be determined experimentally.

-

This compound: Q1/Q3 transition to be determined experimentally (Q1 will be shifted by +11 Da from the unlabeled compound).

-

-

5. Data Analysis:

-

Integrate the peak areas for both 4-ethylaniline and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 4-ethylaniline in the unknown samples from the calibration curve.

Safety and Handling

The non-deuterated 4-ethylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. It is crucial to handle this compound with the same precautions in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Isotopic Enrichment of 4-Ethylaniline-D11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic enrichment of 4-Ethylaniline-D11. This deuterated analog of 4-ethylaniline is a valuable tool in various scientific disciplines, particularly in drug metabolism and pharmacokinetic (DMPK) studies, as well as in environmental fate analysis. The introduction of deuterium atoms into the molecule allows for its use as an internal standard in mass spectrometry-based quantification, providing higher accuracy and precision in analytical methods.

Synthetic Strategies for this compound

The synthesis of this compound, which requires the isotopic labeling of the aromatic ring, the amino group, and the ethyl group, is a multi-step process. A plausible and efficient synthetic pathway involves the following key transformations:

-

Perdeuteration of Ethylbenzene: The synthesis commences with the perdeuteration of ethylbenzene to yield ethylbenzene-d10. This can be achieved through catalytic hydrogen-deuterium exchange reactions.

-

Nitration of Ethylbenzene-d10: The resulting ethylbenzene-d10 is then subjected to nitration to introduce a nitro group at the para position of the aromatic ring, yielding 4-nitro-ethylbenzene-d10.

-

Reduction of the Nitro Group: The nitro group of 4-nitro-ethylbenzene-d10 is subsequently reduced to a primary amine, affording 4-amino-ethylbenzene-d10 (4-Ethylaniline-d9).

-

Deuteration of the Amino Group: The final step involves the exchange of the two protons on the amino group with deuterium, yielding the target compound, this compound.

This synthetic approach is illustrated in the workflow diagram below.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound. These protocols are based on established methods for analogous transformations.

Perdeuteration of Ethylbenzene

Objective: To achieve high levels of deuterium incorporation into the ethylbenzene molecule.

Method: Catalytic hydrogen-deuterium exchange using a heterogeneous catalyst and a deuterium source.

Procedure:

-

A high-pressure reactor is charged with ethylbenzene, a suitable catalyst (e.g., 5% Pd/C or Pt/C), and a deuterium source such as deuterium oxide (D₂O).

-

The reactor is sealed and purged with an inert gas (e.g., argon or nitrogen).

-

The mixture is heated to an elevated temperature (e.g., 150-250 °C) and pressurized with deuterium gas (D₂) to facilitate the exchange reaction.

-

The reaction is stirred vigorously for an extended period (e.g., 24-72 hours) to ensure maximum deuterium incorporation.

-

After cooling to room temperature, the catalyst is removed by filtration.

-

The organic layer is separated, washed with water, dried over an anhydrous drying agent (e.g., MgSO₄), and purified by fractional distillation to yield ethylbenzene-d10.

Nitration of Ethylbenzene-d10

Objective: To regioselectively introduce a nitro group at the para-position of the deuterated ethylbenzene ring.

Method: Electrophilic aromatic substitution using a nitrating agent.

Procedure:

-

Ethylbenzene-d10 is slowly added to a pre-cooled (0-5 °C) mixture of concentrated nitric acid and concentrated sulfuric acid with constant stirring.

-

The reaction mixture is maintained at a low temperature for a specific duration (e.g., 1-2 hours) to control the reaction and favor the formation of the para-isomer.

-

The reaction is quenched by pouring the mixture onto crushed ice.

-

The product, 4-nitro-ethylbenzene-d10, is extracted with an organic solvent (e.g., dichloromethane or diethyl ether).

-

The organic extract is washed with water and a dilute sodium bicarbonate solution to neutralize any residual acid.

-

The organic layer is dried over an anhydrous drying agent and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Reduction of 4-Nitro-ethylbenzene-d10

Objective: To convert the nitro group to a primary amino group.

Method: Catalytic hydrogenation or metal-acid reduction.

Procedure (Catalytic Hydrogenation):

-

4-Nitro-ethylbenzene-d10 is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).

-

A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

-

The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere until the theoretical amount of hydrogen is consumed.

-

The catalyst is removed by filtration through a pad of celite.

-

The solvent is evaporated under reduced pressure to yield 4-Ethylaniline-d9.

Procedure (Metal-Acid Reduction):

-

4-Nitro-ethylbenzene-d10 is added to a mixture of a metal (e.g., iron powder or tin) and a concentrated acid (e.g., hydrochloric acid).

-

The reaction mixture is heated under reflux with vigorous stirring.

-

After the reaction is complete, the mixture is cooled and made basic by the addition of a strong base (e.g., sodium hydroxide) to precipitate the metal hydroxides and liberate the free amine.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give 4-Ethylaniline-d9.

N-H to N-D Exchange

Objective: To replace the protons of the amino group with deuterium.

Method: Acid or base-catalyzed exchange with a deuterium source.

Procedure:

-

4-Ethylaniline-d9 is dissolved in an excess of deuterium oxide (D₂O).

-

A catalytic amount of a deuterated acid (e.g., DCl or D₂SO₄) or a base (e.g., NaOD) is added to the solution.

-

The mixture is stirred at room temperature or gently heated for several hours to facilitate the exchange.

-

The D₂O is removed under reduced pressure. This process may be repeated multiple times with fresh D₂O to achieve a high level of deuteration.

-

The final product, this compound, is isolated and dried.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis and characterization of this compound. The values are indicative and may vary depending on the specific experimental conditions.

| Parameter | Value | Method of Determination |

| Isotopic Purity | > 98 atom % D | Mass Spectrometry, NMR Spectroscopy |

| Chemical Purity | > 98% | GC-MS, HPLC |

| Overall Yield | 40-60% | Gravimetric Analysis |

| Molecular Formula | C₈H₂D₉N | Elemental Analysis |

| Molecular Weight | 130.24 g/mol | Mass Spectrometry |

Characterization

The successful synthesis and isotopic enrichment of this compound are confirmed by various analytical techniques.

-

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 130, which is 11 mass units higher than that of the unlabeled 4-ethylaniline (m/z 119). The isotopic distribution of the molecular ion cluster can be used to determine the level of deuterium incorporation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a significant reduction or complete absence of signals corresponding to the aromatic, ethyl, and amino protons, confirming successful deuteration.

-

²H NMR: The deuterium NMR spectrum will exhibit signals corresponding to the deuterium atoms at the aromatic, ethyl, and amino positions.

-

¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts and couplings to deuterium, providing further structural confirmation.

-

Logical Relationships in Isotopic Enrichment

The efficiency of the isotopic enrichment process is dependent on several interconnected factors. The choice of catalyst, deuterium source, reaction temperature, and pressure all play crucial roles in achieving high levels of deuterium incorporation.

Navigating the Isotopic Landscape: A Technical Guide to the Molecular Weight of Deuterated 4-Ethylaniline

For Immediate Release

This whitepaper provides a comprehensive analysis of the molecular weight of deuterated 4-ethylaniline, a topic of significant interest to researchers, scientists, and professionals in the field of drug development. Through detailed data presentation and clear experimental logic, this guide serves as an in-depth resource for understanding the isotopic variations of this compound.

Core Concepts: Understanding Deuteration

Deuteration, the process of replacing hydrogen atoms (¹H) with their heavier isotope, deuterium (²H or D), is a critical technique in pharmaceutical research. This isotopic substitution can significantly alter a molecule's metabolic profile, often leading to improved pharmacokinetic properties. 4-Ethylaniline (C₈H₁₁N) possesses eleven hydrogen atoms, each a potential site for deuteration, leading to a range of possible molecular weights.

The molecular weight of standard, non-deuterated 4-ethylaniline is 121.18 g/mol .[1][2][3][4][5] The atomic weight of hydrogen is approximately 1.008 Da, while deuterium has an atomic weight of about 2.014 Da. This mass difference is the fundamental principle behind the change in molecular weight upon deuteration.

Quantitative Data Summary

The molecular weight of deuterated 4-ethylaniline is directly proportional to the number of deuterium atoms incorporated into its structure. The following table summarizes the calculated molecular weights for several possible deuterated variants of 4-ethylaniline.

| Deuteration Level | Number of Deuterium Atoms | Molecular Formula | Molecular Weight ( g/mol ) |

| Standard | 0 | C₈H₁₁N | 121.18 |

| D2 (Ethyl-d2) | 2 | C₈H₉D₂N | 123.20 |

| D5 (Aromatic-d4, Amino-d1) | 5 | C₈H₆D₅N | 126.23 |

| D7 (Aromatic-d4, Amino-d2, Ethyl-d1) | 7 | C₈H₄D₇N | 128.25 |

| Perdeuterated (D11) | 11 | C₈D₁₁N | 132.29 |

Note: The specific positions of deuteration can vary, leading to isomers with the same molecular weight. The examples above represent common or illustrative patterns of deuteration.

Logical Framework for Deuteration

The process of determining the molecular weight of a deuterated compound follows a clear logical progression. This begins with the base molecule and systematically accounts for the isotopic substitution. The following diagram illustrates this workflow.

References

Stability and Storage of 4-Ethylaniline-D11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Recommended Storage Conditions

Proper storage is paramount to maintain the chemical and isotopic purity of 4-Ethylaniline-D11. The primary concerns for this compound, like its non-deuterated counterpart, are oxidation, photodegradation, and for the deuterated version, hydrogen-deuterium (H-D) exchange. It is important to note that 4-Ethylaniline may darken upon exposure to air due to oxidation[1].

The following table summarizes the recommended storage conditions for this compound in both its solid (neat) and solution forms.

| Form | Temperature | Atmosphere | Light Protection | Container |

| Solid (Neat) | -20°C or colder for long-term storage[2] | Inert gas (Nitrogen or Argon)[3] | Required | Tightly sealed vial within a desiccator[2] |

| In Solution | 2-8°C (short to medium-term) or -20°C (medium to long-term)[2] | Inert gas overlay in the vial is recommended | Amber vials or protection from light | Tightly sealed vial with a PTFE-lined cap |

Note: Some suppliers may ship and recommend storage at "Room Temperature"; however, for long-term stability and to minimize potential degradation, the more stringent conditions outlined above are advisable. Always refer to the manufacturer's specific recommendations if available.

Handling and Solution Preparation

To prevent contamination and degradation during handling and solution preparation, the following procedures are recommended:

-

Atmosphere: Handle this compound under a dry, inert atmosphere, such as a glove box or with a nitrogen blanket, to minimize exposure to atmospheric moisture and oxygen.

-

Glassware: All glassware should be thoroughly dried in an oven and cooled in a desiccator before use to remove any residual moisture.

-

Solvent Selection: The choice of solvent is critical to prevent H-D exchange. High-purity, aprotic solvents such as acetonitrile, methanol, or ethyl acetate are recommended for preparing stock solutions. Avoid acidic or basic aqueous solutions, which can catalyze the exchange of deuterium atoms, particularly on the amine group.

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for troubleshooting and ensuring the accuracy of experimental results.

| Degradation Pathway | Description | Prevention |

| Oxidation | Aromatic amines are susceptible to oxidation, especially when exposed to air, which can lead to the formation of colored impurities. | Store under an inert atmosphere (Nitrogen or Argon). Keep containers tightly sealed. |

| Photodegradation | Exposure to light, particularly UV light, can induce degradation of aromatic compounds. | Store in amber vials or protect from light by wrapping containers in aluminum foil. |

| Hydrogen-Deuterium (H-D) Exchange | The deuterium atoms on the amine group (-ND₂) are particularly susceptible to exchange with protons from protic solvents (e.g., water, non-deuterated alcohols) or atmospheric moisture. Deuterium on the aromatic ring and ethyl group are generally more stable but can exchange under acidic or basic conditions. | Use high-purity, aprotic, or deuterated solvents for solution preparation. Minimize exposure to atmospheric moisture by handling under an inert atmosphere. Avoid acidic or basic conditions. Store in a desiccator. |

| Incompatible Materials | 4-Ethylaniline is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates. Contact with these materials can lead to vigorous reactions and degradation of the compound. | Store separately from incompatible materials. Ensure all labware is free from residues of these chemicals. |

Below is a diagram illustrating the key factors that can affect the stability of this compound.

Caption: Factors and pathways affecting this compound stability.

Experimental Protocol: Stability Assessment

As no specific stability data for this compound is publicly available, it is recommended that users perform their own stability studies under their specific laboratory conditions. The following is a general workflow for assessing the stability of a this compound stock solution.

Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.

Materials:

-

This compound

-

High-purity aprotic solvent (e.g., acetonitrile)

-

Calibrated analytical balance

-

Class A volumetric flasks

-

Amber, screw-cap vials with PTFE-lined septa

-

LC-MS/MS system

Methodology:

-

Stock Solution Preparation:

-

Accurately weigh a suitable amount of this compound.

-

Quantitatively transfer the solid to a volumetric flask.

-

Dissolve and dilute to the mark with the chosen aprotic solvent to a known concentration (e.g., 1 mg/mL).

-

Aliquot the stock solution into multiple amber vials, purge with an inert gas, and seal tightly.

-

-

Storage:

-

Store the vials under the desired conditions (e.g., 4°C, -20°C).

-

Designate one vial for the initial analysis (T=0).

-

-

Analysis:

-

At predetermined time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months), retrieve one vial from storage.

-

Allow the solution to equilibrate to room temperature.

-

Prepare a working solution by diluting the stock solution to a suitable concentration for LC-MS/MS analysis.

-

Analyze the sample using a validated LC-MS/MS method to determine the concentration of this compound. Monitor for the appearance of any degradation products.

-

Assess isotopic purity by monitoring for any decrease in the deuterated mass signal and a corresponding increase in the non-deuterated mass signal.

-

-

Data Evaluation:

-

Compare the concentration at each time point to the initial (T=0) concentration.

-

A common criterion for stability is that the concentration remains within ±15% of the initial concentration.

-

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for this compound stability testing.

By adhering to these storage and handling guidelines and, if necessary, performing a stability assessment, researchers can ensure the integrity of their this compound standard, leading to more accurate and reliable analytical results.

References

Technical Guide: Certificate of Analysis for 4-Ethylaniline-D11

This technical guide provides a comprehensive overview of the quality control, analytical data, and experimental methodologies associated with a representative Certificate of Analysis (CoA) for 4-Ethylaniline-D11. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds.

Compound Information

This compound is the deuterated analog of 4-Ethylaniline. The stable isotope labels make it a valuable internal standard for quantitative analysis by mass spectrometry, particularly in pharmacokinetic and metabolic studies.

-

Chemical Name: this compound[1]

-

Molecular Formula: C₈D₁₁N[1]

-

Molecular Weight: 132.25 g/mol

-

Unlabelled CAS Number: 589-16-2

Analytical Data Summary

The following tables summarize the typical quantitative data found on a CoA for this compound. These values represent the purity, identity, and isotopic enrichment of the compound.

Table 1: Identity and Purity

| Test Item | Specification | Result | Method |

| Appearance | Colorless to pale yellow liquid | Conforms | Visual Inspection |

| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H Nuclear Magnetic Resonance |

| Identity (MS) | Conforms to structure | Conforms | Mass Spectrometry |

| Purity (GC-MS) | ≥ 98.0% | 99.5% | Gas Chromatography-Mass Spectrometry |

| Isotopic Purity | ≥ 99 atom % D | 99.6 atom % D | Mass Spectrometry |

Table 2: Residual Solvents and Impurities

| Test Item | Specification | Result | Method |

| Water Content | ≤ 0.5% | 0.1% | Karl Fischer Titration |

| Residual Solvents | Not Detected | Not Detected | Headspace GC-MS |

Experimental Protocols

Detailed methodologies are crucial for interpreting the analytical data and ensuring the compound's suitability for research applications.

3.1. Identity Confirmation by ¹H Nuclear Magnetic Resonance (¹H NMR)

-

Objective: To confirm the chemical structure of the compound by analyzing the hydrogen atoms. For a highly deuterated compound like this compound, the absence of significant peaks corresponding to the non-deuterated analog confirms its identity.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., Chloroform-d, Dimethyl Sulfoxide-d6).

-

Analysis: The sample is placed in the spectrometer, and the ¹H NMR spectrum is acquired. The resulting spectrum is analyzed for the presence and integration of any residual proton signals. The chemical shifts are reported in parts per million (ppm).

3.2. Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate and quantify volatile impurities and determine the overall purity of the compound.

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Conditions:

-

Column: Typically a non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: An initial temperature of 60 °C, held for 2 minutes, then ramped to 300 °C at a rate of 10 °C/minute.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-300.

-

-

Analysis: The sample is injected into the GC. The retention time of the main peak is recorded, and the peak area is used to calculate the purity percentage relative to other detected components. The mass spectrum of the main peak is used to confirm its identity.

3.3. Isotopic Purity by Mass Spectrometry (MS)

-

Objective: To determine the isotopic enrichment of deuterium in the molecule.

-

Instrumentation: High-resolution Mass Spectrometer (e.g., LC-TOF MS or GC-MS).

-

Analysis: The mass spectrum of the compound is analyzed to determine the relative intensities of the molecular ion peaks corresponding to different isotopic compositions. The isotopic purity is calculated based on the distribution of these isotopologues.

Visualized Workflows

The following diagrams illustrate the logical flow of the key analytical experiments.

Caption: Workflow for Purity Determination by GC-MS.

Caption: Workflow for Identity Confirmation by ¹H NMR.

References

Metabolic Fate of Deuterated 4-Ethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylaniline, a substituted aniline, is a compound of interest in various chemical and pharmaceutical contexts.[1][2][3][4][5] Understanding its metabolic fate is crucial for assessing its safety and potential therapeutic applications. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy increasingly employed in drug development to modulate metabolic pathways and improve pharmacokinetic profiles. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions involving the cleavage of this bond, an effect known as the kinetic isotope effect (KIE). This can result in reduced metabolic clearance and altered metabolite profiles.

This technical guide provides a comprehensive overview of the predicted metabolic fate of deuterated 4-ethylaniline, detailed methodologies for its investigation, and illustrative data for guiding research endeavors.

Predicted Metabolic Pathways of 4-Ethylaniline

Based on studies of similar aniline derivatives, the metabolism of 4-ethylaniline is expected to proceed through several key pathways, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver. The main predicted routes are N-oxidation, oxidation of the ethyl group, and aromatic hydroxylation.

The potential metabolic pathways are visualized in the diagram below.

References

- 1. Human Metabolome Database: Showing metabocard for 4-Ethylaniline (HMDB0246419) [hmdb.ca]

- 2. 4-Ethylaniline | C8H11N | CID 11504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ContaminantDB: 4-Ethylaniline [contaminantdb.ca]

- 4. 4-Ethylaniline 98 589-16-2 [sigmaaldrich.com]

- 5. 4-Ethylaniline | SIELC Technologies [sielc.com]

Spectral Data Analysis of 4-Ethylaniline-D11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for 4-Ethylaniline-D11. Due to the limited public availability of experimental spectra for this specific deuterated compound, this guide presents predicted data based on the known spectral characteristics of its non-deuterated counterpart, 4-Ethylaniline, and general principles of spectroscopy for deuterated molecules. Detailed experimental protocols for acquiring such data are also provided, along with workflow diagrams to illustrate the analytical processes.

Introduction to this compound

This compound is a stable isotope-labeled form of 4-ethylaniline, a key intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1] In drug development and metabolic research, deuterated compounds like this compound are invaluable tools. They can be used as internal standards for quantitative analysis, to trace metabolic pathways, and to investigate kinetic isotope effects, which can influence the pharmacokinetic and pharmacodynamic properties of a drug. The deuteration of all eleven hydrogen atoms (on the ethyl group, the aromatic ring, and the amino group) provides a distinct mass shift and altered NMR properties, making it an excellent tracer.

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, a spectrum of this compound would be expected to show a significant reduction or complete absence of signals corresponding to the ethyl and aniline protons, as they are replaced by deuterium. Any residual signals would indicate incomplete deuteration.

For ¹³C NMR, the spectrum would be more informative. The carbon signals will be present, but the coupling to deuterium (C-D) will result in characteristic splitting patterns (triplets for CD, quintets for CD₂, etc., due to the spin I=1 of deuterium) and potentially slight shifts in chemical shifts compared to the non-deuterated compound.

Table 1: Predicted ¹³C NMR Spectral Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C1 | ~144 | Singlet |

| C2, C6 | ~115 | Triplet (due to C-D coupling) |

| C3, C5 | ~129 | Triplet (due to C-D coupling) |

| C4 | ~132 | Singlet |

| C7 | ~28 | Quintet (due to C-D₂ coupling) |

| C8 | ~15 | Septet (due to C-D₃ coupling) |

Note: The predicted chemical shifts are based on typical values for 4-ethylaniline and may vary depending on the solvent and experimental conditions. The multiplicities are theoretical and based on one-bond C-D coupling.

Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a distinct molecular ion peak at a higher mass-to-charge ratio (m/z) compared to its non-deuterated analog due to the presence of eleven deuterium atoms. The molecular weight of 4-Ethylaniline (C₈H₁₁N) is approximately 121.18 g/mol , while the molecular weight of this compound (C₈D₁₁N) is approximately 132.25 g/mol .[2]

The fragmentation pattern in the mass spectrum will also be shifted. Fragments containing deuterium will have correspondingly higher masses. The primary fragmentation of 4-ethylaniline typically involves the loss of a methyl group. For this compound, the analogous fragmentation would be the loss of a deuterated methyl group (-CD₃).

Table 2: Predicted Mass Spectrometry Data for this compound

| Fragment Ion | Predicted m/z | Description |

| [M]⁺ | 132 | Molecular Ion |

| [M-CD₃]⁺ | 114 | Loss of a deuterated methyl group |

| [C₆D₄ND₂]⁺ | 98 | Putative fragment corresponding to the deuterated aniline ring |

Note: The predicted m/z values are based on the monoisotopic masses of the most abundant isotopes. The relative intensities of the fragments can vary depending on the ionization method and energy.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectral data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and the desired chemical shift window.

-

Transfer the solution to a standard 5 mm NMR tube. The final volume should be approximately 0.6-0.7 mL.

-

If quantitative analysis is required, a known amount of an internal standard can be added.

-

-

Instrument Setup:

-

The NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹³C NMR, a proton-decoupled pulse program should be used to simplify the spectrum by removing proton coupling. However, for observing C-D coupling, a proton-decoupled but deuterium-coupled experiment would be necessary.

-

-

Data Acquisition:

-

¹³C NMR:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of ~200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

-

²H (Deuterium) NMR:

-

A deuterium NMR experiment can be performed to confirm the positions of deuteration.

-

This requires a spectrometer equipped with a deuterium probe or a broadband probe that can be tuned to the deuterium frequency.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

-

Integrate the signals for quantitative analysis.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the sample can be directly injected if it is sufficiently volatile and thermally stable.

-

For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample solution is infused directly or injected into the LC system.

-

-

Instrumentation:

-

GC-MS: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used. An electron ionization (EI) source is common for GC-MS.

-

LC-MS: A liquid chromatograph is coupled to a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

-

Data Acquisition:

-

GC-MS:

-

The sample is injected into the GC, where it is vaporized and separated on a capillary column.

-

The separated components elute into the mass spectrometer.

-

Mass spectra are recorded across a relevant m/z range (e.g., 50-200 amu).

-

-

LC-MS:

-

The sample is injected into the LC system and separated on a column.

-

The eluent from the LC is introduced into the mass spectrometer's ion source.

-

Mass spectra are acquired in either full scan mode or selected ion monitoring (SIM) mode for targeted analysis.

-

-

-

Data Analysis:

-

Identify the molecular ion peak corresponding to the mass of this compound.

-

Analyze the fragmentation pattern to confirm the structure.

-

Use the isotopic distribution to confirm the number of deuterium atoms.

-

Visualizations

The following diagrams illustrate the typical workflows for the described experimental procedures.

Caption: Workflow for NMR Spectroscopy of this compound.

Caption: Workflow for Mass Spectrometry of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of 4-Ethylaniline in Biological Matrices using 4-Ethylaniline-D11 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 4-Ethylaniline in biological matrices (e.g., plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 4-Ethylaniline-D11 as a stable isotope-labeled internal standard.

Introduction

4-Ethylaniline is an aromatic amine that may be encountered as a metabolite of various pharmaceutical compounds, a component in industrial synthesis, or an environmental contaminant. Accurate and precise quantification of 4-Ethylaniline in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and biomonitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[1] This approach, based on the principle of isotope dilution mass spectrometry, effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[1]

This application note details a validated LC-MS/MS method for the determination of 4-Ethylaniline, employing this compound as the internal standard.

Principle of the Method

A known concentration of the internal standard (IS), this compound, is added to the unknown biological samples, calibration standards, and quality control samples at the beginning of the sample preparation process. Due to their near-identical physicochemical properties, the analyte (4-Ethylaniline) and the IS exhibit similar behavior during extraction, chromatography, and ionization.[1] Any loss of the analyte during the analytical process is mirrored by a proportional loss of the IS. The mass spectrometer distinguishes between the analyte and the IS based on their mass-to-charge (m/z) ratios. Quantification is achieved by calculating the ratio of the analyte's peak area to the IS's peak area, which is directly proportional to the analyte's concentration.

Experimental Protocols

Disclaimer: The following protocols and quantitative data are provided as examples and should be optimized and validated by the end-user in their laboratory for their specific application.

Materials and Reagents

-

4-Ethylaniline (≥98% purity)

-

This compound (≥98% isotopic purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Ethylaniline and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Internal Standard Working Solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC) System:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate at 5% B for 1 min |

Mass Spectrometry (MS) System:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions (Hypothetical):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| 4-Ethylaniline | 122.1 | 107.1 (Quantifier) | 100 | 15 |

| 122.1 | 77.1 (Qualifier) | 100 | 25 | |

| This compound | 133.2 | 115.2 | 100 | 15 |

Note: MRM transitions and collision energies must be optimized experimentally.

Method Validation and Performance

The method was validated according to established bioanalytical method validation guidelines.[2] The following performance characteristics were evaluated.

Linearity and Range

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was >0.995.

| Analyte | Linear Range (ng/mL) | r² |

| 4-Ethylaniline | 0.5 - 500 | >0.995 |

Precision and Accuracy

Intra- and inter-day precision and accuracy were assessed by analyzing QC samples at three concentration levels (Low, Mid, High) on three different days.

Table 1: Intra-Day Precision and Accuracy (n=6)

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, ng/mL) | Precision (%RSD) | Accuracy (%Recovery) |

| Low | 1.5 | 1.45 ± 0.09 | 6.2 | 96.7 |

| Mid | 75 | 78.1 ± 3.5 | 4.5 | 104.1 |

| High | 400 | 390.2 ± 13.3 | 3.4 | 97.6 |

Table 2: Inter-Day Precision and Accuracy (n=18)

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, ng/mL) | Precision (%RSD) | Accuracy (%Recovery) |

| Low | 1.5 | 1.49 ± 0.12 | 8.1 | 99.3 |

| Mid | 75 | 76.5 ± 4.9 | 6.4 | 102.0 |

| High | 400 | 395.5 ± 18.2 | 4.6 | 98.9 |

Sensitivity

The Lower Limit of Quantification (LLOQ) was determined as the lowest concentration on the calibration curve with acceptable precision (≤20% RSD) and accuracy (80-120%). The Limit of Detection (LOD) was estimated based on a signal-to-noise ratio of 3.

| Parameter | Value (ng/mL) |

| LLOQ | 0.5 |

| LOD | 0.15 |

Recovery

The extraction recovery of 4-Ethylaniline was determined by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples at three QC levels.

| QC Level | Mean Recovery (%) |

| Low | 91.5 |

| Mid | 94.2 |

| High | 93.1 |

Signaling Pathways and Logical Relationships

The core principle of using a deuterated internal standard relies on the logical relationship that the analyte and the internal standard will behave almost identically throughout the analytical process, thus allowing for accurate correction of any variations.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and selective approach for the quantitative determination of 4-Ethylaniline in biological matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications in pharmaceutical development, clinical research, and toxicology. The validation data presented herein demonstrates that the method meets the typical requirements for bioanalytical assays.

References

Application Notes and Protocols for Quantitative Analysis of 4-Ethylaniline using 4-Ethylaniline-D11 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylaniline is an aromatic amine that serves as a crucial intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1] Its presence as a potential impurity or metabolite necessitates sensitive and accurate quantitative analysis, particularly in complex matrices such as environmental samples and biological fluids. Isotope dilution mass spectrometry (ID-MS) is the gold standard for such quantitative analyses, offering high precision and accuracy by correcting for sample preparation losses and matrix-induced signal variations.[2][3] This document provides a detailed protocol for the quantitative analysis of 4-ethylaniline using 4-Ethylaniline-D11 as a stable isotope-labeled internal standard (SIL-IS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

A known concentration of this compound is spiked into the sample containing an unknown amount of 4-ethylaniline. The analyte and the internal standard are then co-extracted and analyzed by LC-MS/MS. Since this compound is chemically identical to 4-ethylaniline, it experiences the same behavior during sample preparation and analysis. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, the concentration of 4-ethylaniline in the original sample can be accurately determined.

Data Presentation

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Agilent InfinityLab Poroshell 120 PFP, 2.1 x 100 mm, 2.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Agilent 6470 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 300 °C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 45 psi |

| Capillary Voltage | 3500 V |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| 4-Ethylaniline | 122.1 | 107.1 | 50 | 15 |

| 4-Ethylaniline (Qualifier) | 122.1 | 77.1 | 50 | 25 |

| This compound (IS) | 133.2 | 115.2 | 50 | 15 |

Collision energy is instrument-dependent and should be optimized.

Table 3: Calibration Curve Data for 4-Ethylaniline

| Concentration (ng/mL) | 4-Ethylaniline Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.5 | 1,250 | 50,500 | 0.025 |

| 1.0 | 2,550 | 51,000 | 0.050 |

| 5.0 | 12,800 | 50,800 | 0.252 |

| 10.0 | 25,700 | 51,200 | 0.502 |

| 50.0 | 126,500 | 50,900 | 2.485 |

| 100.0 | 251,000 | 50,700 | 4.951 |

Linearity: R² > 0.998

Table 4: Method Validation Summary - Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%) |

| Low | 1.5 | 4.2 | 102.5 | 5.1 | 101.8 |

| Medium | 40.0 | 3.1 | 98.9 | 4.3 | 99.5 |

| High | 80.0 | 2.8 | 101.2 | 3.9 | 100.7 |

Experimental Protocols

Preparation of Stock and Working Solutions

1.1. 4-Ethylaniline Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-ethylaniline and dissolve it in 10 mL of methanol.

1.2. This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

1.3. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 4-ethylaniline stock solution with a 50:50 methanol:water mixture to achieve concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, and 100 ng/mL).

1.4. Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 50 ng/mL.

Sample Preparation (Solid Phase Extraction - SPE)

2.1. Sample Spiking: To 1 mL of the sample (e.g., plasma, urine, or water sample), add 20 µL of the 50 ng/mL this compound internal standard working solution.

2.2. SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

2.3. Sample Loading: Load the spiked sample onto the conditioned SPE cartridge.

2.4. Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

2.5. Elution: Elute the analyte and internal standard with 2 mL of acetonitrile.

2.6. Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

LC-MS/MS Analysis

3.1. Instrument Setup: Set up the LC-MS/MS system according to the parameters outlined in Table 1 and Table 2.

3.2. Sequence: Create a sequence including a blank, the calibration standards, quality control samples, and the prepared unknown samples.

3.3. Data Acquisition: Inject the samples and acquire the data in MRM mode.

Data Analysis and Quantification

4.1. Peak Integration: Integrate the chromatographic peaks for both 4-ethylaniline and this compound.

4.2. Calibration Curve: Generate a calibration curve by plotting the peak area ratio (4-ethylaniline / this compound) against the concentration of the calibration standards. A linear regression with 1/x weighting is typically used.

4.3. Quantification: Determine the concentration of 4-ethylaniline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Caption: Experimental workflow for the quantitative analysis of 4-Ethylaniline.

Caption: MRM signaling pathway for 4-Ethylaniline and its deuterated internal standard.

References

Application Note: High-Sensitivity Analysis of 4-Ethylaniline in Environmental Water Samples using Isotope Dilution GC-MS with 4-Ethylaniline-D11

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 4-ethylaniline in environmental water samples. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with an isotope-labeled internal standard, 4-Ethylaniline-D11, to ensure high accuracy and precision. The protocol includes a liquid-liquid extraction (LLE) procedure for sample preparation and provides typical performance data for the analysis of aniline derivatives in water. This method is suitable for environmental monitoring and risk assessment of water resources.

Introduction

Aniline and its derivatives, such as 4-ethylaniline, are used in various industrial processes, including the manufacturing of dyes, pesticides, and pharmaceuticals. Due to their potential toxicity and adverse effects on aquatic ecosystems and human health, monitoring their presence in environmental water sources is crucial. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[1] This internal standard co-elutes with the target analyte and exhibits nearly identical chemical and physical properties, allowing for effective correction of variations during sample preparation and analysis, such as extraction efficiency and matrix effects.[1] This leads to improved accuracy and precision in the final results.[1]

Experimental Protocol

This protocol is based on established methods for the analysis of aniline derivatives in water samples by GC-MS.[2][3]

1. Sample Collection and Preservation:

-

Collect water samples in clean glass containers.

-

To preserve the sample, adjust the pH to a neutral or slightly basic range (pH 7-8) and store at 4°C until extraction.

2. Sample Preparation (Liquid-Liquid Extraction):

-

Measure 200 mL of the water sample into a separatory funnel.

-

Spike the sample with a known concentration of this compound solution (e.g., 10 µg/L).

-

Add 10 mL of toluene to the separatory funnel.

-

Shake vigorously for 2 minutes and allow the layers to separate.

-

Collect the organic (top) layer.

-

Repeat the extraction two more times with fresh 10 mL portions of toluene.

-

Combine the three organic extracts.

-

Concentrate the combined extract to a final volume of 1 mL using a gentle stream of nitrogen.

-

Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

-

Injector: Splitless mode at 250°C

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute

-

Ramp to 150°C at 3°C/min

-

Ramp to 280°C at 10°C/min, hold for 5 minutes

-

-

MSD Transfer Line: 280°C

-

Ion Source: Electron Ionization (EI) at 70 eV, 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

4. Selected Ion Monitoring (SIM) Parameters:

| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 4-Ethylaniline | 106 | 121 | 77 |

| This compound | 117 | 132 | 82 |

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of aniline derivatives in water using GC-MS. This data is representative of the expected performance of the described method.

| Parameter | Typical Performance Data |

| Limit of Detection (LOD) | 0.01 - 0.05 µg/L |

| Limit of Quantitation (LOQ) | 0.03 - 0.15 µg/L |

| Linearity (R²) | > 0.998 |

| Recovery | 85 - 115% |

| Precision (%RSD) | < 15% |

Experimental Workflow

References

Application Note: High-Sensitivity HPLC-MS/MS Assay for Aniline Quantification Using a Deuterated Internal Standard

Introduction

Aniline is a foundational chemical intermediate in the manufacturing of a wide range of products, including dyes, polymers, pharmaceuticals, and agricultural chemicals.[1][2][3] However, its toxicity and potential as a genotoxic impurity necessitate robust and sensitive analytical methods for its quantification in various matrices, from environmental samples to pharmaceutical products.[1][4] High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers exceptional selectivity and sensitivity for this purpose. The principle of isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard, is the gold standard for accurate quantification in complex matrices. A deuterated version of the analyte serves as an ideal internal standard as it co-elutes with the target analyte and experiences similar matrix effects and ionization suppression or enhancement, thus ensuring high accuracy and precision.

This application note details a validated HPLC-MS/MS method for the sensitive and reliable quantification of aniline in a representative matrix, using aniline-d5 as a deuterated internal standard.

Experimental Protocols

Materials and Reagents

-

Aniline (≥99.5% purity)

-

Aniline-d5 (≥98% isotopic purity)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Syringe filters (0.45 µm)

Instrumentation

-

HPLC system capable of binary gradient elution

-

Autosampler

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Standard Solution Preparation

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of aniline and dissolve in 10 mL of methanol to create a 1 mg/mL primary stock solution.

-

Similarly, prepare a 1 mg/mL primary stock solution of aniline-d5 in methanol.

-

-

Intermediate Solutions:

-

Prepare an intermediate stock solution of aniline at 100 µg/mL by diluting the primary stock solution with methanol.

-

Prepare an intermediate stock solution of aniline-d5 at 100 µg/mL.

-

-

Working Standard Solutions and Calibration Curve:

-

Prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the aniline intermediate stock solution with the initial mobile phase composition.

-

Spike each calibration standard and quality control sample with the aniline-d5 internal standard to a final concentration of 100 ng/mL.

-

Sample Preparation

-

For liquid samples, an appropriate dilution with the initial mobile phase may be sufficient to bring the analyte concentration within the calibration range.

-

For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.

-

Filter all prepared samples and standards through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

HPLC-MS/MS Method

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reversed-phase, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 4500 V |

| Desolvation Temperature | 450 °C |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Aniline and Aniline-d5

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Aniline | 94.1 | 77.1 | 50 |

| Aniline-d5 | 99.1 | 82.1 | 50 |

Note: The precursor ion for aniline corresponds to its protonated molecule [M+H]⁺. The product ion is a characteristic fragment. The precursor for aniline-d5 is shifted by 5 Da due to the five deuterium atoms.

Data Analysis

-

Identify the analyte and internal standard peaks based on their retention times and specific MRM transitions.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of aniline in the samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

Workflow for the HPLC-MS/MS analysis of aniline.

Results and Discussion

Linearity, Precision, and Accuracy

The method was validated according to established guidelines. A calibration curve was constructed using seven concentration levels, ranging from 1 to 1000 ng/mL. The method demonstrated excellent linearity over this range, with a correlation coefficient (r²) of >0.999. The precision and accuracy of the method were assessed by analyzing quality control (QC) samples at low, medium, and high concentrations (n=6). The results, summarized in Table 2, indicate high precision (RSD < 5%) and accuracy (within ±10% of the nominal value), meeting the typical requirements for bioanalytical method validation. The use of a deuterated internal standard is crucial for achieving such high precision and accuracy by compensating for variations during sample preparation and analysis.

Table 2: Summary of Quantitative Performance Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low | 5.0 | 5.2 | 104.0 | 4.5 |

| Medium | 100.0 | 98.5 | 98.5 | 2.8 |

| High | 800.0 | 812.0 | 101.5 | 3.1 |

Logical Relationship of Method Parameters

The successful separation and quantification of aniline are dependent on the interplay of several key parameters. The choice of a C18 column provides good retention for the relatively nonpolar aniline molecule. The mobile phase, consisting of acetonitrile and water with formic acid, is crucial for achieving good peak shape and efficient ionization in positive ESI mode. The gradient elution allows for the timely elution of aniline while separating it from potential matrix interferences. The MRM mode in the mass spectrometer provides the necessary selectivity and sensitivity for trace-level quantification by monitoring specific precursor-to-product ion transitions, which minimizes the likelihood of interferences from co-eluting compounds.

Interrelationship of key HPLC-MS/MS parameters.

This application note presents a robust, sensitive, and reliable HPLC-MS/MS method for the quantification of aniline. The use of a deuterated internal standard, aniline-d5, ensures high accuracy and precision, making this method suitable for a wide range of applications, including quality control in manufacturing, environmental monitoring, and toxicological studies. The detailed protocol provides a solid foundation for researchers and scientists to implement this method in their laboratories.

References